molecular formula C26H23N3O2 B2756109 8-methoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866349-51-1

8-methoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2756109
CAS No.: 866349-51-1
M. Wt: 409.489
InChI Key: LQLJGBSYMRNGIH-UHFFFAOYSA-N
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Description

8-methoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound with a unique structure that includes methoxy, phenyl, and pyrazoloquinoline groups

Preparation Methods

The synthesis of 8-methoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The synthetic routes often include the formation of intermediate compounds through reactions such as alkylation, cyclization, and condensation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

8-methoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-methoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-methoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

8-methoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:

    4-methoxyphenylboronic acid: This compound has a similar methoxyphenyl group but differs in its boronic acid functionality.

    3-chloro-4-methoxyphenyl isocyanate: This compound has a similar methoxyphenyl group but includes an isocyanate group instead of the pyrazoloquinoline structure.

Biological Activity

8-Methoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C20H22N2O2
  • Molecular Weight : 338.4 g/mol

The presence of methoxy groups and a pyrazoloquinoline core contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in disease processes:

  • Inhibition of Enzymes : It has been shown to inhibit specific kinases such as BRAF and EGFR, which are crucial in cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Biological Activity Overview

Activity TypeObserved EffectsReferences
AnticancerInhibits BRAF(V600E), EGFR; induces apoptosis
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces inflammatory markers in vitro

Case Studies

  • Anticancer Activity :
    A study investigated the anticancer effects of the compound on various cancer cell lines, including breast and lung cancers. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with a notable induction of apoptosis observed through flow cytometry assays. The mechanism was linked to the downregulation of anti-apoptotic proteins such as Bcl-2 .
  • Antimicrobial Efficacy :
    Another study assessed the antimicrobial potential against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, suggesting it could serve as a lead compound for developing new antibiotics .
  • Anti-inflammatory Studies :
    In vitro experiments showed that treatment with the compound reduced the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophage cultures stimulated with LPS. This indicates its potential use in treating inflammatory diseases .

Properties

IUPAC Name

8-methoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-17-5-4-6-18(13-17)15-29-16-23-25(19-7-9-20(30-2)10-8-19)27-28-26(23)22-14-21(31-3)11-12-24(22)29/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLJGBSYMRNGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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